Welcome to the BenchChem Online Store!
molecular formula C18H16ClN5S B8362965 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene

9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene

Cat. No. B8362965
M. Wt: 369.9 g/mol
InChI Key: SJNARVSETMLZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07015213B1

Procedure details

A mixture containing 2-trifluoromethylphenyl isothiocyanate (0.82 g, 0.004 mol) and 6-(2-chlorophenyl)-7,8,9,10-tetrahydro-1-methyl-4H-pyrido[4′,3′;4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine (1 g, 0.0027 mol) in 30 ml of 1,2-dichloroethane is agitated for 4 hours and at a temperature close to 20° C. Half the solvent is evaporated off with the rotary evaporator then 10 ml of ether is added. Agitation is carried out for 20 minutes at a temperature close to 20° C. followed by filtering on frit then washing with 20 ml of ether, with 20 ml of isopropyl ether and with 20 ml of isopentane. After drying under vacuum a cream coloured solid is obtained (1.21 g, 78%). Melting point: 190–192° C.

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]=[C:10]=[S:11].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[C:27]2[C:28]3[CH2:34][CH2:33][NH:32][CH2:31][C:29]=3[S:30][C:26]=2[N:25]2[C:35]([CH3:38])=[N:36][N:37]=[C:24]2[CH2:23][N:22]=1>ClCCCl>[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[C:27]2[C:28]3[CH2:34][CH2:33][N:32]([C:10](=[S:11])[NH:9][C:4]4[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=4[C:2]([F:12])([F:1])[F:13])[CH2:31][C:29]=3[S:30][C:26]=2[N:25]2[C:35]([CH3:38])=[N:36][N:37]=[C:24]2[CH2:23][N:22]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)N=C=S)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NCC=2N(C3=C1C1=C(S3)CNCC1)C(=NN2)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
is agitated for 4 hours and at a temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 20° C
CUSTOM
Type
CUSTOM
Details
Half the solvent is evaporated off with the rotary evaporator
ADDITION
Type
ADDITION
Details
10 ml of ether is added
WAIT
Type
WAIT
Details
Agitation is carried out for 20 minutes at a temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
close to 20° C.
FILTRATION
Type
FILTRATION
Details
by filtering on frit
WASH
Type
WASH
Details
then washing with 20 ml of ether, with 20 ml of isopropyl ether and with 20 ml of isopentane
CUSTOM
Type
CUSTOM
Details
After drying under vacuum a cream
CUSTOM
Type
CUSTOM
Details
is obtained (1.21 g, 78%)

Outcomes

Product
Details
Reaction Time
4 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.